molecular formula C11H17N3O8 B1210768 Tetrodotoxin CAS No. 4368-28-9

Tetrodotoxin

Numéro de catalogue B1210768
Numéro CAS: 4368-28-9
Poids moléculaire: 319.27 g/mol
Clé InChI: CFMYXEVWODSLAX-HUILCFQTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tetrodotoxin (TTX) is a naturally occurring neurotoxin found in the tissues of certain marine and terrestrial animals, including pufferfish, porcupinefish, and newts. TTX is a potent neurotoxin, capable of blocking the transmission of nerve impulses and causing paralysis. It is one of the most powerful known neurotoxins, and has been used in scientific research for decades.

Applications De Recherche Scientifique

Transformative Research Tool

Tetrodotoxin (TTX) has evolved from a hazardous marine poison to an invaluable analytical tool in biomedical research. It offers unique insights into neurophysiological and biophysical phenomena. Specifically, TTX has been instrumental in studying the sodium channel in excitable membranes, the quantal theory of synaptic transmission, and the evolution of excitatory current channels in vertebrate muscle (Blankenship, 2015).

Extraction and Preparation

Efficient extraction and preparation of TTX have been a challenge, limiting its availability for clinical applications. A study demonstrated an optimized ultrasound-assisted extraction process from the liver of Takifugu pseudommus, achieving high yield and paving the way for broader research and utilization (Zhang et al., 2018).

Quantification Method Improvement

Quantifying TTX has been difficult due to the complex techniques required. A modified Competitive Inhibition Enzymatic Immunoassay has been developed, providing a simpler, more accurate, and repeatable method for TTX quantification, facilitating ecological and medical research (Stokes et al., 2012).

Antitumor Potential

TTX has shown promise in antitumor therapy. Experimental studies suggest it inhibits voltage-gated sodium channels in metastatic tumor cells, particularly in prostate and breast cancers. Clinical studies have explored its application in cancer-related pain management, indicating potential broader clinical use (Cho et al., 2015).

Medical Applications

TTX's potential in anesthetic and analgesic drug design is notable. Its selectivity, lack of affinity for heart muscle NaV channels, and inability to penetrate the blood-brain barrier make it attractive for therapeutic applications. Studies show its efficacy in various pain models, including neuropathic and inflammatory pain (Melnikova et al., 2018).

Cancer Pain Management

Clinical trials have investigated TTX for treating moderate to severe, unrelieved cancer pain. Results suggest its potential to provide significant pain relief, even for prolonged periods, though further studies are required for confirmation (Hagen et al., 2008).

Synthesis Efforts

Efforts in the synthesis of TTX, given its complex structure and potent toxicity, have been significant. These endeavors have led to the creation of various analogues, expanding the possibilities for biological experiments and therapeutic applications (Nishikawa & Isobe, 2013).

Mécanisme D'action

Tetrodotoxin (TTX) is a potent neurotoxin that has been the subject of extensive research due to its unique properties and potential therapeutic applications . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

This compound primarily targets voltage-gated sodium channels, including six of the nine mammalian isoforms . These channels play a crucial role in the initiation and propagation of action potentials in neurons and muscle cells .

Mode of Action

This compound exerts its effects by binding to site 1 of the fast voltage-gated sodium channel located at the extracellular pore opening . The binding of TTX to this site temporarily disables the function of the ion channel, preventing the passage of sodium ions, which are responsible for the rising phase of an action potential .

Biochemical Pathways

The primary biochemical pathway affected by TTX is the action potential conduction along nerves, skeletal, and cardiac muscle membranes . By blocking sodium channels, TTX inhibits the firing of action potentials in neurons, thereby interfering with the normal transmission of signals between the body and the brain .

Pharmacokinetics

The pharmacokinetics of TTX is still under investigation. It is known that ttx, when administered subcutaneously, is readily absorbed, reaching maximum plasma concentration within 15 hours . Both the extent of exposure (AUC) and maximum plasma concentration (Cmax) increase in proportion to the dose .

Result of Action

The primary result of TTX’s action is the inhibition of action potentials, leading to paresthesia and paralysis . This prevents the nervous system from carrying messages, thus inhibiting muscles from contracting in response to nervous stimulation .

Action Environment

The action of TTX can be influenced by various environmental factors. For instance, TTX has been found in numerous marine and terrestrial species that host TTX-producing bacteria . The presence of these bacteria and the environmental conditions they thrive in can impact the production and accumulation of TTX .

Safety and Hazards

TTX is fatal if swallowed, in contact with skin or if inhaled. It is a serious condition caused by the ingestion of TTX, a potent neurotoxin found in certain seafood .

Orientations Futures

The TTX system holds great promise as a therapeutic and understanding the origin and chemical ecology of TTX as a poison will only improve its general benefit to humanity .

Analyse Biochimique

Biochemical Properties

Tetrodotoxin plays a crucial role in biochemical reactions by selectively blocking voltage-gated sodium channels. This interaction prevents the influx of sodium ions, which is essential for the initiation and propagation of action potentials in neurons. This compound binds to the extracellular pore opening of these channels, effectively inhibiting their function . This blockade is highly specific and does not affect other ion channels, making this compound a valuable tool in neurophysiological research.

Cellular Effects

This compound exerts significant effects on various cell types, particularly neurons and muscle cells. By blocking sodium channels, this compound inhibits the firing of action potentials, leading to a cessation of nerve signal transmission . This results in muscle paralysis and can affect respiratory function if administered in high doses. Additionally, this compound has been shown to influence cell signaling pathways and gene expression related to sodium channel activity . In cancer cells, this compound has been observed to reduce cell invasion and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to site 1 of the fast voltage-gated sodium channel located at the extracellular pore opening . This binding prevents sodium ions from entering the neuron, thereby inhibiting the generation and propagation of action potentials . The specificity of this compound for sodium channels makes it an effective inhibitor of nerve and muscle activity, which is the basis for its neurotoxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is known for its stability and resistance to heat degradation . Studies have shown that the toxin can maintain its potency over extended periods, making it a reliable agent for long-term experiments. The duration of its effects can be influenced by factors such as concentration and the presence of other compounds. For instance, combining this compound with epinephrine can prolong its blocking effects on sodium channels .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can provide analgesic effects without significant adverse reactions . Higher doses can lead to severe toxicity, including respiratory paralysis and death . In rodent models, this compound has been shown to reduce pain behaviors in a dose-dependent manner, with higher doses providing more substantial pain relief but also increasing the risk of adverse effects .

Metabolic Pathways

This compound is not significantly metabolized in the body, which contributes to its prolonged effects. The primary action of this compound is the inhibition of sodium channels, and it does not undergo extensive biotransformation . This lack of metabolism means that this compound remains active in the system for extended periods, which can be both beneficial for therapeutic uses and hazardous in cases of poisoning.

Transport and Distribution

Within cells and tissues, this compound is distributed primarily through passive diffusion. It binds to sodium channels on the cell membrane, where it exerts its effects . The distribution of this compound can vary depending on the organism and tissue type. In pufferfish, for example, this compound is concentrated in the liver, ovaries, and skin . The toxin’s ability to bind specifically to sodium channels ensures its targeted action within the nervous system.

Subcellular Localization

This compound is localized primarily at the cell membrane, where it interacts with sodium channels . This localization is critical for its function as a sodium channel blocker. Studies have shown that this compound can be found in the cytosolic fractions of tissues, indicating its presence within the cellular environment . The precise targeting of this compound to sodium channels ensures its effectiveness in inhibiting nerve and muscle activity.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway of Tetrodotoxin involves several steps of organic synthesis, including protection, deprotection, coupling, and oxidation reactions. The key steps include the synthesis of the pyridine ring, the coupling of the pyridine ring with the tetrahydropyran ring, and the oxidation of the C-9 position to form the imine group.", "Starting Materials": [ "2,6-dimethyl-4-hydroxypyridine", "2,3-epoxy-1,4-butanediol", "2,3-dihydroxy-1,4-butanedione", "2,3-dihydroxy-1,5-pentanediol", "2,3-dihydroxy-1,6-hexanediol", "2,3-dihydroxy-1,7-heptanediol", "2,3-dihydroxy-1,8-octanediol", "2,3-dihydroxy-1,9-nonanediol", "2,3-dihydroxy-1,10-decanediol", "2,3-dihydroxy-1,11-undecanediol", "2,3-dihydroxy-1,12-dodecanediol", "2,3-dihydroxy-1,13-tridecanediol", "2,3-dihydroxy-1,14-tetradecanediol", "2,3-dihydroxy-1,15-pentadecanediol", "2,3-dihydroxy-1,16-hexadecanediol", "2,3-dihydroxy-1,17-heptadecanediol", "2,3-dihydroxy-1,18-octadecanediol", "2,3-dihydroxy-1,19-nonadecanediol", "2,3-dihydroxy-1,20-eicosanediol", "2,3-dihydroxy-1,21-heneicosanediol", "2,3-dihydroxy-1,22-docosanediol", "2,3-dihydroxy-1,23-tricosanediol", "2,3-dihydroxy-1,24-tetracosanediol", "2,3-dihydroxy-1,25-pentacosanediol", "2,3-dihydroxy-1,26-hexacosanediol", "2,3-dihydroxy-1,27-heptacosanediol", "2,3-dihydroxy-1,28-octacosanediol", "2,3-dihydroxy-1,29-nonacosanediol", "2,3-dihydroxy-1,30-triacontanediol", "2,3-dihydroxy-1,31-henatriacontanediol", "2,3-dihydroxy-1,32-dotriacontanediol", "2,3-dihydroxy-1,33-tritriacontanediol", "2,3-dihydroxy-1,34-tetratriacontanediol", "2,3-dihydroxy-1,35-pentatriacontanediol", "2,3-dihydroxy-1,36-hexatriacontanediol", "2,3-dihydroxy-1,37-heptatriacontanediol", "2,3-dihydroxy-1,38-octatriacontanediol", "2,3-dihydroxy-1,39-nonatriacontanediol", "2,3-dihydroxy-1,40-tetracontanediol" ], "Reaction": [ "Protection of the hydroxyl groups of the starting materials with TBDMS chloride and imidazole", "Coupling of the pyridine ring with the tetrahydropyran ring using a palladium-catalyzed cross-coupling reaction", "Deprotection of the TBDMS groups with TBAF", "Oxidation of the C-9 position with Dess-Martin periodinane to form the imine group" ] }

Numéro CAS

4368-28-9

Formule moléculaire

C11H17N3O8

Poids moléculaire

319.27 g/mol

Nom IUPAC

(1R,5R,6R,7R,9S,11S,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol

InChI

InChI=1S/C11H17N3O8/c12-8-13-6(17)2-4-9(19,1-15)5-3(16)10(2,14-8)7(18)11(20,21-4)22-5/h2-7,15-20H,1H2,(H3,12,13,14)/t2-,3?,4-,5+,6-,7+,9+,10-,11+/m1/s1

Clé InChI

CFMYXEVWODSLAX-HUILCFQTSA-N

SMILES isomérique

C([C@@]1([C@H]2[C@@H]3[C@H](N=C(N[C@]34[C@@H]([C@](O2)(O[C@H]1C4O)O)O)N)O)O)O

SMILES

C(C1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O)O

SMILES canonique

C(C1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O)O

Color/Form

Crystals

melting_point

225 °C (decomposes)

Autres numéros CAS

4368-28-9

Description physique

Solid;  [HSDB] Colorless solid;  [NIOSH] White powder;  [MSDSonline]
Colorless crystalline solid that darkens when heated above 428°F (220°C).

Pictogrammes

Acute Toxic

Durée de conservation

Stable to boiling except in an alkaline solution.

Solubilité

Soluble in dilute acetic acid;  slightly soluble in dry alcohol, ether;  practically insoluble in other organic solvents

Synonymes

Fugu Toxin
Tarichatoxin
Tetradotoxin
Tetrodotoxin
Toxin, Fugu

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrodotoxin
Reactant of Route 2
Tetrodotoxin
Reactant of Route 3
Tetrodotoxin
Reactant of Route 4
Tetrodotoxin
Reactant of Route 5
Tetrodotoxin
Reactant of Route 6
Tetrodotoxin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.